Sotuletinib hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

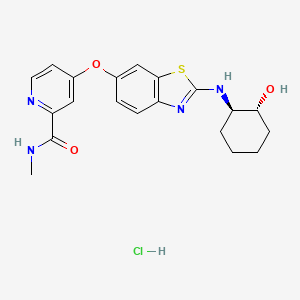

C20H23ClN4O3S |

|---|---|

Molecular Weight |

434.9 g/mol |

IUPAC Name |

4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C20H22N4O3S.ClH/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25;/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24);1H/t14-,17-;/m1./s1 |

InChI Key |

IHWOVMRZEIHNGY-SATBOSKTSA-N |

Isomeric SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O.Cl |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Sotuletinib Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotuletinib hydrochloride (BLZ945) is a potent and highly selective, orally bioavailable, and brain-penetrant small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical component in the regulation of macrophage and microglia survival, proliferation, and differentiation. This technical guide elucidates the core mechanism of action of sotuletinib, detailing its molecular interactions, downstream signaling effects, and the experimental evidence that underpins our understanding of its function. By targeting CSF-1R, sotuletinib modulates the tumor microenvironment, reducing the population of tumor-associated macrophages (TAMs) and reprogramming the immune landscape to favor anti-tumor activity. This document provides a comprehensive overview for researchers and drug development professionals engaged in oncology and neuroinflammatory disease.

Introduction

This compound is a targeted therapeutic agent that has been investigated for its potential in treating various solid tumors and amyotrophic lateral sclerosis (ALS).[1][2][3] Its primary mechanism revolves around the specific inhibition of CSF-1R, a receptor tyrosine kinase.[4][5][6][7] Overexpression of CSF-1R and its ligand, CSF-1, is a common feature in the tumor microenvironment, where it promotes the recruitment, differentiation, and pro-tumoral polarization of TAMs. These TAMs contribute to an immunosuppressive environment, fostering tumor growth, angiogenesis, and metastasis. Sotuletinib's ability to selectively block this signaling pathway represents a promising strategy to counteract these effects.

Core Mechanism of Action: CSF-1R Inhibition

Sotuletinib exerts its therapeutic effects through the potent and selective inhibition of CSF-1R (also known as c-Fms).[4][5][6][7]

Molecular Interaction and Potency

Sotuletinib binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing its autophosphorylation and subsequent activation. This direct inhibition is characterized by a high degree of potency and selectivity.

Table 1: In Vitro Potency and Selectivity of Sotuletinib

| Target | Assay Type | Metric | Value | Reference |

| CSF-1R (c-Fms) | Cell-free kinase assay | IC50 | 1 nM | [4][5][6][7][8] |

| Bone Marrow-Derived Macrophages (BMDMs) | CSF-1-dependent proliferation | EC50 | 67 nM | [4][5][6][7] |

| Closest Receptor Tyrosine Kinase Homologs | Not specified | Selectivity | >1000-fold | [4][5][6][7] |

Signaling Pathway

The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, activating downstream pathways crucial for macrophage survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways. Sotuletinib's inhibition of CSF-1R phosphorylation effectively blocks these downstream signals.

Caption: Sotuletinib inhibits the CSF-1R signaling pathway.

Cellular and In Vivo Effects

The inhibition of CSF-1R by sotuletinib translates into significant effects on macrophage populations and the tumor microenvironment.

Depletion and Reprogramming of Tumor-Associated Macrophages (TAMs)

Preclinical studies have demonstrated that sotuletinib treatment leads to a marked reduction in the number of TAMs within the tumor stroma.[1][4][9] This depletion of a key immunosuppressive cell population is a primary driver of its anti-tumor activity. Furthermore, the remaining TAMs may be reprogrammed towards a more anti-tumor (M1-like) phenotype.

Enhancement of Anti-Tumor Immunity

By reducing the immunosuppressive influence of TAMs, sotuletinib facilitates the recruitment and activation of cytotoxic T lymphocytes. An increase in the number of infiltrating CD8+ T cells has been observed in cervical and breast carcinoma models following sotuletinib administration.[1][9]

Caption: Sotuletinib's impact on the tumor microenvironment.

In Vivo Efficacy

In various preclinical cancer models, sotuletinib has demonstrated significant anti-tumor activity:

-

Glioma: In glioma-bearing mice, sotuletinib treatment blocked tumor progression and significantly improved survival.[5][6]

-

Mammary Carcinogenesis: Sotuletinib decreased the growth of malignant cells in the MMTV-PyMT mouse model.[1][5][9]

-

Cervical Carcinogenesis: It prevented tumor progression in the K14-HPV-16 transgenic model.[1][5][9]

Importantly, sotuletinib has been shown to have no direct effects on the proliferation of glioma cells that are negative for CSF-1R, highlighting its targeted effect on macrophages.[4]

Experimental Protocols

In Vitro Kinase Assays (for Selectivity Profiling)

A Homogeneous Time Resolved Fluorescence (HTRF) method was utilized to determine the inhibitory activity of sotuletinib against TrkA and TrkC, while a caliper microfluidic method was used for TrkB.[6]

HTRF Assay Protocol (TrkA and TrkC): [6]

-

Prepare reaction mixtures containing 1 µM peptide substrate, 1 µM ATP, and either 1.8 nM TrkA or 34 nM TrkC in reaction buffer (50 mM HEPES pH 7.1, 10 mM MgCl2, 2 mM MnCl2, 0.01% BSA, 2.5 mM DTT, and 0.1 mM Na3VO4).

-

Add sotuletinib at various concentrations (e.g., 12-point dilution series from 50 µM to 0.000282 µM) to the reaction mixture in a 384-well plate. The final DMSO concentration should be 0.5%.

-

Incubate the reactions at room temperature for 60 minutes.

-

Quench the reactions by adding 5 µL of 0.2 mM EDTA.

-

Add 5 µL of detection reagents (2.5 ng PT66K and 0.05 µg SAXL per well).

-

Incubate at room temperature for 1 hour.

-

Read the plate using an EnVision reader to determine the IC50 values.

Caliper Microfluidic Assay Protocol (TrkB): [6]

-

Prepare reaction mixtures containing 1 µM peptide substrate, 10 µM ATP, and 2 nM TrkB in a reaction buffer (100 mM HEPES, pH 7.5, 5 mM MgCl2, 0.01% Triton X-100, 0.1% BSA, 1 mM DTT, 10 µM Na3VO4, and 10 µM Beta-Glycerophosphate).

-

Add sotuletinib at various concentrations.

-

Incubate the reactions at room temperature for 3 hours.

-

Determine the product formation using a Caliper EZ-reader.

Caption: Generalized workflow for in vitro kinase inhibition assays.

Preclinical In Vivo Study: Investigation of Liver Enzyme Elevation

A study in rats investigated the mechanism behind sotuletinib-induced liver enzyme elevation.[10]

Experimental Design: [10]

-

Rats were treated with sotuletinib (150 mg/kg/day).

-

A control group received a vehicle.

-

A subset of treated animals underwent compound withdrawal after 16 days.

-

To assess clearance, recombinant his-tagged ALT1 was injected into sotuletinib-pretreated and control rats.

-

Liver tissue was analyzed via immunohistochemistry for CD68+ Kupffer cells.

Key Findings: [10]

-

Sotuletinib treatment led to a significant reduction in the number of Kupffer cells in the liver.

-

The elimination rate of exogenous ALT1 was significantly lower in sotuletinib-treated animals, indicating delayed clearance.

-

This suggests that the observed elevation in liver enzymes is due to reduced clearance by Kupffer cells rather than direct hepatotoxicity.

Clinical Development and Future Directions

Sotuletinib has been evaluated in Phase I/II clinical trials for solid tumors, both as a monotherapy and in combination with other agents.[1][11] It has also been investigated in a Phase II trial for amyotrophic lateral sclerosis (ALS), which was subsequently terminated based on a benefit-risk assessment.[12]

The development of sotuletinib highlights the therapeutic potential of targeting the CSF-1/CSF-1R axis. Future research will likely focus on identifying patient populations most likely to respond to this therapeutic strategy and exploring novel combination therapies to further enhance its anti-tumor efficacy.

Conclusion

This compound is a potent and selective CSF-1R inhibitor that functions by depleting and reprogramming tumor-associated macrophages. This leads to a modulation of the tumor microenvironment, fostering an anti-tumor immune response. Its well-defined mechanism of action, supported by extensive preclinical data, establishes it as a valuable tool for cancer research and a potential therapeutic agent in oncology. Further clinical investigation is necessary to fully realize its therapeutic potential.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Sotuletinib - Celgene Corporation/Novartis - AdisInsight [adisinsight.springer.com]

- 3. Sotuletinib - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. researchgate.net [researchgate.net]

- 11. sotuletinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Pipeline Moves: Novartis terminates Phase II ALS trial after benefit-risk worry [clinicaltrialsarena.com]

Sotuletinib Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotuletinib hydrochloride, also known as BLZ945 hydrochloride, is a potent, selective, and brain-penetrant inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and neuroinflammation.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the benzothiazole class of compounds. Its chemical identity and key properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide;hydrochloride[2] |

| Synonyms | BLZ945 hydrochloride, Sotuletinib HCl[2] |

| CAS Number | 2222138-31-8[2] |

| Molecular Formula | C₂₀H₂₃ClN₄O₃S[2] |

| Molecular Weight | 434.9 g/mol [2] |

| InChI Key | IHWOVMRZEIHNGY-SATBOSKTSA-N[2] |

| SMILES | CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O.Cl[2] |

Physicochemical Properties

| Property | Value |

| Appearance | Solid |

| Solubility | H₂O: 100 mg/mL (229.92 mM; requires sonication) DMSO: 100 mg/mL (229.92 mM; requires sonication)[1] |

| Melting Point | Data not available in cited sources. |

| pKa | Data not available in cited sources. |

| Storage | Store at -20°C for the solid form.[1] |

Mechanism of Action: CSF-1R Inhibition

This compound exerts its therapeutic effects by selectively inhibiting the colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase.

The CSF-1/CSF-1R Signaling Pathway

The CSF-1/CSF-1R signaling axis is crucial for the survival, proliferation, and differentiation of monocytes, macrophages, and other myeloid-lineage cells. In the tumor microenvironment (TME), cancer cells often secrete CSF-1, which binds to CSF-1R on tumor-associated macrophages (TAMs). This activation leads to the dimerization of CSF-1R, autophosphorylation of its intracellular kinase domain, and the initiation of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways. These pathways promote the pro-tumoral M2 phenotype of TAMs, which contributes to immunosuppression, angiogenesis, and metastasis.

Sotuletinib's Role in Pathway Interruption

Sotuletinib is a highly potent inhibitor of CSF-1R with an IC₅₀ of 1 nM.[1][3] It acts as an ATP-competitive inhibitor, binding to the kinase domain of CSF-1R and preventing its autophosphorylation. This blockade of CSF-1R signaling leads to the depletion and repolarization of TAMs, shifting them from an immunosuppressive M2 phenotype to a more pro-inflammatory and anti-tumoral M1 phenotype. The reduction in M2-like macrophages and the potential increase in cytotoxic T-cell infiltration within the tumor microenvironment are key mechanisms by which Sotuletinib exerts its anti-cancer effects.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Assays

This assay determines the potency of Sotuletinib in inhibiting the enzymatic activity of CSF-1R.

-

Principle: A recombinant CSF-1R kinase domain is incubated with a peptide substrate and ATP. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based assay like ADP-Glo™. The inhibition by Sotuletinib is measured by a decrease in the signal.

-

Protocol Outline:

-

Prepare a dilution series of this compound in DMSO.

-

In a microplate, add the recombinant CSF-1R enzyme, a suitable peptide substrate, and the Sotuletinib dilutions.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add detection reagents (e.g., a fluorescently labeled antibody that recognizes the phosphorylated substrate).

-

Incubate to allow for binding of the detection reagents.

-

Read the plate on a suitable microplate reader.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

This assay assesses the effect of Sotuletinib on the viability and proliferation of macrophages, which are dependent on CSF-1R signaling.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Plate bone marrow-derived macrophages (BMDMs) or other CSF-1R-dependent macrophage cell lines in a 96-well plate and culture overnight.

-

Treat the cells with a dilution series of this compound in the presence of a constant concentration of recombinant CSF-1.

-

Incubate the cells for a specified period (e.g., 72-96 hours).[4]

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[5]

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the EC₅₀ value, the concentration of Sotuletinib that causes a 50% reduction in cell viability.

-

This technique is used to directly observe the inhibitory effect of Sotuletinib on CSF-1R autophosphorylation in a cellular context.

-

Principle: Cells expressing CSF-1R are treated with Sotuletinib and then stimulated with CSF-1. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated CSF-1R (p-CSF-1R) and total CSF-1R. A reduction in the p-CSF-1R signal relative to the total CSF-1R signal indicates inhibition.

-

Protocol Outline:

-

Culture CSF-1R-expressing cells (e.g., macrophages) and serum-starve them to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound for a defined period.

-

Stimulate the cells with recombinant CSF-1 for a short period (e.g., 5-15 minutes) to induce CSF-1R phosphorylation.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against p-CSF-1R.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total CSF-1R as a loading control.

-

In Vivo Models

Sotuletinib has been evaluated in various preclinical in vivo models, particularly for glioblastoma and cervical cancer.

-

Principle: To mimic human glioblastoma, murine or human glioma cells are implanted into the brains of mice. The effect of Sotuletinib on tumor growth and survival is then assessed.

-

Protocol Outline:

-

Culture glioma cells (e.g., GL261 murine glioma cells) under standard conditions.

-

Anesthetize immunocompetent mice (for syngeneic models) or immunodeficient mice (for human xenografts).

-

Using a stereotactic frame, inject a suspension of glioma cells into the striatum or another relevant brain region.

-

Allow the tumors to establish for a defined period, which can be monitored by bioluminescence imaging if the cells express luciferase.

-

Administer this compound or a vehicle control to the mice, typically via oral gavage, at a specified dose and frequency (e.g., daily).

-

Monitor the mice for tumor growth (e.g., via MRI or bioluminescence imaging) and for clinical signs of disease progression.

-

The primary endpoint is typically overall survival. At the experimental endpoint, brains can be harvested for histological and immunohistochemical analysis of tumor burden, macrophage infiltration, and target engagement (e.g., p-CSF-1R levels).

-

Summary of Preclinical and Clinical Findings

Sotuletinib has demonstrated significant anti-tumor activity in preclinical models of glioblastoma, cervical cancer, and breast cancer.[5] In glioblastoma models, Sotuletinib treatment has been shown to reduce tumor growth, decrease the infiltration of M2-like TAMs, and increase the number of cytotoxic CD8+ T cells, leading to improved survival.[5]

Clinically, Sotuletinib has been investigated in trials for advanced solid tumors and amyotrophic lateral sclerosis (ALS). While a Phase II trial for ALS was terminated, studies in oncology are ongoing to evaluate its potential as a monotherapy and in combination with other anti-cancer agents.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of CSF-1R with a clear mechanism of action. Its ability to modulate the tumor microenvironment by targeting tumor-associated macrophages makes it a promising therapeutic agent in oncology. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of Sotuletinib and other CSF-1R inhibitors. This document serves as a foundational resource for scientists and researchers dedicated to advancing novel cancer therapies.

References

Sotuletinib Hydrochloride: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Sotuletinib hydrochloride, also known as BLZ945, is a potent and selective orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key regulator of macrophage and microglia function.[1][2][3] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of Sotuletinib, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacokinetics

Sotuletinib has been evaluated in a range of preclinical species and in human clinical trials. The following tables summarize the available quantitative pharmacokinetic data.

Preclinical Pharmacokinetics

While comprehensive public data on the preclinical pharmacokinetics of Sotuletinib is limited, available information from various studies in mice and rats provides insights into its absorption, distribution, metabolism, and excretion.

Table 1: Preclinical Pharmacokinetic Parameters of Sotuletinib (BLZ945)

| Species | Dose and Route | Cmax | Tmax | AUC | Half-life (t1/2) | Key Findings |

| Mouse | 200 mg/kg, single oral dose | - | - | - | >16 hours (pharmacodynamic effect) | A single dose suppressed CSF-1R phosphorylation for over 16 hours, suggesting sustained target engagement.[2] |

| Rat | 150 mg/kg/day, oral gavage | - | - | - | - | Continuous daily dosing led to sustained exposure and pharmacodynamic effects on liver enzymes.[4] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data not publicly available is denoted by "-".

Clinical Pharmacokinetics

A Phase I/II clinical trial (NCT02829723) in patients with advanced solid tumors has provided initial pharmacokinetic data for Sotuletinib in humans.[5]

Table 2: Human Pharmacokinetic Parameters of Sotuletinib (BLZ945) from a Phase I Study

| Dose Range | Route of Administration | Cmax | Tmax | AUC | Half-life (t1/2) | Key Findings |

| 300 mg - 1600 mg QD and 600 mg BID (Q1W schedule) | Oral | - | - | - | 15 - 24 hours | Exposure increases were less than dose-proportional after 600/700 mg doses.[5] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. QD: Once daily; BID: Twice daily; Q1W: Once weekly. Data not publicly available is denoted by "-".

Metabolism

In vitro studies using human hepatocytes have shown that Sotuletinib is metabolized, with one of its metabolites, M9, being a structural isomer (diastereomer) that is approximately 4-fold less potent than the parent compound.[6] The formation of M9 is mediated by P450 oxidation of the hydroxyl group on Sotuletinib, followed by aldo-keto reduction.[6] This isomerization to M9 accounted for 24% of the intrinsic clearance in human hepatocytes.[6]

Pharmacodynamics

Sotuletinib exerts its pharmacological effects by inhibiting the CSF-1R signaling pathway, which is crucial for the survival, proliferation, and differentiation of macrophages and microglia.

In Vitro Pharmacodynamics

Sotuletinib has demonstrated potent and selective inhibition of CSF-1R in various in vitro assays.

Table 3: In Vitro Potency of Sotuletinib (BLZ945)

| Assay | System | IC50 / EC50 | Key Findings |

| CSF-1R Kinase Activity | Cell-free assay | 1 nM | Highly potent inhibitor of the CSF-1R kinase.[1] |

| M-CSF-dependent Cell Proliferation | M-NFS-60 murine leukemia cell line | 67 nM | Effectively inhibits the proliferation of cells dependent on CSF-1 signaling.[2] |

| CSF-1R Phosphorylation | HEK293 cells overexpressing human CSF-1R | 58 nM | Blocks the autophosphorylation and activation of the CSF-1R.[2] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Preclinical In Vivo Pharmacodynamics

In vivo studies in various preclinical cancer models have demonstrated the ability of Sotuletinib to modulate the tumor microenvironment and inhibit tumor growth.

Key Preclinical Pharmacodynamic Findings:

-

Macrophage Depletion: In a mouse model of mammary cancer, oral administration of Sotuletinib at 200 mg/kg daily resulted in a significant reduction in macrophage content in both the tumor and the liver.[7]

-

Inhibition of Osteoclastogenesis: Sotuletinib has been shown to inhibit the formation of osteoclasts, which are responsible for bone resorption, suggesting its potential in treating tumor-induced osteolytic lesions.[2]

-

Anti-tumor Efficacy: Sotuletinib has demonstrated anti-tumor activity in preclinical models of glioma, mammary cancer, and cervical cancer.[8][9]

-

Modulation of Liver Enzymes: In rats, daily oral administration of 150 mg/kg Sotuletinib led to an elevation in liver enzymes (ALT and AST) without signs of hepatocellular injury.[4] This effect was attributed to the depletion of Kupffer cells, the resident macrophages in the liver, which are involved in the clearance of these enzymes.[4]

Signaling Pathway and Experimental Workflows

CSF-1R Signaling Pathway

Sotuletinib targets the CSF-1R, a receptor tyrosine kinase. The binding of its ligand, CSF-1, to CSF-1R leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activates downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which promote the survival, proliferation, and differentiation of macrophages and microglia. Sotuletinib inhibits this process by blocking the kinase activity of CSF-1R.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist Sotuletinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenotypic and metabolic investigation of a CSF-1R kinase receptor inhibitor (BLZ945) and its pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. newdrugapprovals.org [newdrugapprovals.org]

The Role of Colony-Stimulating Factor 1 Receptor (CSF-1R) in Tumor-Associated Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Colony-Stimulating Factor 1 Receptor (CSF-1R) has emerged as a critical regulator of tumor-associated macrophages (TAMs), a key component of the tumor microenvironment (TME). Predominantly expressed on macrophages, CSF-1R and its ligands, CSF-1 and IL-34, are pivotal in promoting the differentiation, survival, and pro-tumoral M2-like polarization of these cells. This technical guide provides an in-depth overview of the CSF-1R signaling axis in TAMs, its role in cancer progression, and the therapeutic implications of its inhibition. We present quantitative data on the effects of CSF-1R inhibitors, detailed experimental protocols for studying this pathway, and visualizations of the core signaling and experimental workflows.

The CSF-1R Signaling Pathway in Macrophages

Activation of CSF-1R by its ligands, CSF-1 or IL-34, initiates receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[1][2] This triggers a cascade of downstream signaling pathways that govern key cellular functions in macrophages, including survival, proliferation, differentiation, and polarization. The principal signaling axes activated by CSF-1R include:

-

PI3K/AKT Pathway: This pathway is central to promoting macrophage survival and proliferation.[2]

-

RAS/RAF/MEK/ERK Pathway: This cascade is also involved in macrophage proliferation and differentiation.

-

JAK/STAT Pathway: This pathway plays a role in mediating the expression of genes involved in macrophage activation and function.

The intricate network of these pathways ultimately dictates the phenotype and function of TAMs within the TME.

References

Preclinical Profile of Sotuletinib (BLZ945) in Glioma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sotuletinib (formerly BLZ945), a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), has demonstrated significant preclinical efficacy in models of glioma. This technical guide provides an in-depth overview of the preclinical data, focusing on the mechanism of action, in vivo efficacy, and relevant experimental methodologies. Sotuletinib's primary mechanism in glioma involves the modulation of the tumor microenvironment, specifically by targeting and reprogramming tumor-associated macrophages (TAMs) to an anti-tumorigenic state, rather than through direct cytotoxic effects on glioma cells. Preclinical studies have shown that Sotuletinib can halt tumor progression, induce regression of established high-grade gliomas, and significantly extend survival in murine models.

Mechanism of Action: Targeting the Tumor Microenvironment

Sotuletinib is a small molecule inhibitor that specifically targets CSF1R, a key receptor tyrosine kinase for the survival, proliferation, and differentiation of macrophages.[1] In the context of glioma, the tumor microenvironment is heavily infiltrated by TAMs, which are broadly categorized into M1 (anti-tumor) and M2 (pro-tumor) phenotypes. Gliomas secrete cytokines, such as CSF-1, that promote the polarization of TAMs towards the M2 phenotype, which in turn supports tumor growth, angiogenesis, and immunosuppression.[2][3]

Sotuletinib disrupts this pro-tumorigenic axis by inhibiting CSF1R signaling in TAMs. This leads to a reprogramming of these immune cells from an M2-like to a more M1-like, anti-tumor state.[4][5] This shift is characterized by a downregulation of M2 markers and an increase in the phagocytic activity of TAMs against glioma cells.[1] Notably, preclinical studies have shown that Sotuletinib does not deplete the overall TAM population within the glioma microenvironment but rather alters their function to be anti-tumorigenic.[1]

In Vivo Efficacy in Glioma Models

Preclinical studies utilizing a platelet-derived growth factor (PDGF)-driven mouse model of proneural glioblastoma (GBM) have demonstrated the potent anti-tumor activity of Sotuletinib.

Survival and Tumor Growth Inhibition

Treatment with Sotuletinib has shown a dramatic improvement in the survival of glioma-bearing mice and a significant reduction in tumor volume.

| Efficacy Endpoint | Vehicle Control | Sotuletinib (BLZ945) | Reference |

| Median Survival | 5.7 weeks | Not reached (64.3% survival at 26 weeks) | [1] |

| Median Survival (post-treatment initiation) | 15 days | 93 days | [6] |

| Tumor Volume Change (after 2 weeks) | +2522% (average increase) | -62% (average reduction) | [6] |

| Tumor Volume Change (in large tumors) | N/A | >30% reduction in 6 of 18 mice | [7] |

Combination Therapy with Radiotherapy

Sotuletinib has also been evaluated in combination with standard-of-care radiotherapy (RT), showing a synergistic effect in improving survival outcomes in an orthotopic, immunocompetent GBM model.

| Treatment Group | Median Overall Survival | Reference |

| Control | 27 days | [8] |

| Sotuletinib alone | 29 days | [8] |

| Radiotherapy (RT) alone | 45 days | [8] |

| Sotuletinib + RT | Not reached (70% long-term survival) | [8] |

Pharmacokinetics

Sotuletinib is an orally bioavailable and blood-brain barrier penetrant agent.[9] While specific pharmacokinetic parameters in glioma models are not extensively detailed in the available literature, studies in healthy mice have provided some insights into its brain distribution.

| Parameter | Value | Reference |

| Brain Uptake | Moderate, with slow wash-out | [10] |

| Blood-Brain Barrier Efflux | Substrate for efflux transporters | [10] |

| Brain Sample LLOQ | 100 ng/mL | [11] |

LLOQ: Lower Limit of Quantification

Experimental Protocols

In Vivo Glioma Model and Sotuletinib Treatment

This protocol provides a general framework based on methodologies described in preclinical studies.[1][6][8]

-

Animal Model: A common model is the RCAS-hPDGF-B/Nestin-Tv-a;Ink4a/Arf−/− transgenic mouse model, which develops proneural gliomas.[1][6] Orthotopic implantation of glioma cell lines (e.g., GL261) in immunocompetent mice is also used.[8]

-

Tumor Induction/Implantation: For the PDGF-driven model, glioma formation is induced by injection of RCAS-hPDGF-B-HA expressing cells into the brain of young mice.[1] For implantation models, glioma cells are stereotactically injected into the brain.[8]

-

Tumor Monitoring: Tumor growth is monitored by non-invasive imaging techniques such as Magnetic Resonance Imaging (MRI).[6][7]

-

Sotuletinib Formulation and Administration: Sotuletinib (BLZ945) is typically formulated in a vehicle such as 20% Captisol or 0.5% methylcellulose with 0.1% Tween-80.[6][11] Administration is performed daily via oral gavage at a dose of 200 mg/kg.[6][8]

-

Efficacy Assessment: Primary endpoints include overall survival and changes in tumor volume as measured by MRI.[1][6][8]

Analysis of Tumor-Associated Macrophages (TAMs)

This protocol outlines the general steps for assessing the effect of Sotuletinib on the TAM population within the glioma microenvironment.[1][8]

-

Tissue Collection and Preparation: At the study endpoint, mice are euthanized, and brains are harvested. Tumors are dissected from the surrounding brain tissue.

-

Immunohistochemistry (IHC) / Immunofluorescence (IF): Brain or tumor sections are stained with antibodies against macrophage markers (e.g., CD11b, Iba1) and M2-phenotype markers (e.g., CD206, Arginase-1) to visualize and quantify the presence and polarization state of TAMs.

-

Flow Cytometry: Tumors can be dissociated into single-cell suspensions. Cells are then stained with fluorescently labeled antibodies against various cell surface markers (e.g., CD45, CD11b, CD206) to quantify different immune cell populations, including M2-polarized TAMs.[8]

-

Gene Expression Analysis (qPCR): RNA is extracted from sorted TAMs or whole tumor tissue. Quantitative real-time PCR is performed to measure the expression levels of genes associated with M2 polarization (e.g., Arg1, Mrc1).[6]

Visualizations

Signaling Pathway

Caption: Sotuletinib inhibits the CSF1/CSF1R signaling axis in TAMs.

Experimental Workflow

References

- 1. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Macrophages in Glioblastoma: Current Therapies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring tumor-associated macrophages in glioblastoma: from diversity to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Origin, activation, and targeted therapy of glioma-associated macrophages [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. researchgate.net [researchgate.net]

- 11. Brain region-specific enhancement of remyelination and prevention of demyelination by the CSF1R kinase inhibitor BLZ945 - PMC [pmc.ncbi.nlm.nih.gov]

Sotuletinib Hydrochloride (BLZ945) for Amyotrophic Lateral Sclerosis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Discontinuation of Clinical Development: It is important to note that the Phase II clinical trial (NCT04066244) of sotuletinib for Amyotrophic Lateral Sclerosis (ALS) was terminated by Novartis in July 2024 due to an unfavorable benefit-risk assessment. This whitepaper serves as a technical summary of the scientific rationale, preclinical data, and clinical investigation of sotuletinib in the context of ALS research up to the point of its discontinuation.

Introduction: The Rationale for Targeting Neuroinflammation in ALS

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. A growing body of evidence points to neuroinflammation, driven by the activation of central nervous system-resident immune cells called microglia, as a key contributor to disease progression. In ALS, microglia can adopt a pro-inflammatory phenotype, releasing cytotoxic factors that exacerbate motor neuron injury.

Sotuletinib (formerly BLZ945) is a potent and selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). The CSF-1R signaling pathway is crucial for the survival, proliferation, and differentiation of microglia. The therapeutic hypothesis for sotuletinib in ALS was that by inhibiting CSF-1R, it could modulate the neuroinflammatory response, reduce microglial-mediated toxicity, and thereby slow disease progression.

Mechanism of Action: CSF-1R Inhibition

Sotuletinib hydrochloride is a small molecule inhibitor that targets the tyrosine kinase domain of the CSF-1R. By blocking the downstream signaling cascade, sotuletinib was expected to reduce the population and activation of microglia in the central nervous system.

Quantitative Data on Sotuletinib

| Parameter | Value | Reference |

| Target | Colony-Stimulating Factor 1 Receptor (CSF-1R) | |

| IC50 | 1 nM |

Preclinical Research in ALS Models

While specific quantitative efficacy data for sotuletinib in ALS animal models remains largely within proprietary clinical trial documents, the protocol for the terminated Phase II study (NCT04066244) notes that sotuletinib demonstrated dose-dependent beneficial effects in the SOD1(G93A) mouse model of ALS, including improved weight maintenance and reduced decline in grip strength.[1]

To illustrate the potential effects of CSF-1R inhibition in an ALS model, data from studies on a similar selective CSF-1R inhibitor, GW2580, in the SOD1(G93A) mouse model is presented below.

Preclinical Efficacy of a CSF-1R Inhibitor (GW2580) in a SOD1(G93A) Mouse Model

| Outcome Measure | Result |

| Disease Progression | Slowed disease progression |

| Motor Neuron Death | Attenuated motor neuron cell death |

| Survival | Extended survival of SOD1(G93A) mice |

| Microglial Proliferation | Reduced microglial cell proliferation in the spinal cord |

| Macrophage Influx | Attenuated the influx of macrophages into peripheral nerves |

Experimental Protocol: CSF-1R Inhibition in a SOD1(G93A) Mouse Model (Based on GW2580 studies)

-

Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation, a widely used model of familial ALS.

-

Drug Administration: The CSF-1R inhibitor (e.g., GW2580) or vehicle was administered orally to the SOD1(G93A) mice, typically starting at a pre-symptomatic or early symptomatic stage of the disease.

-

Behavioral and Functional Assessments: Motor function was assessed regularly using tests such as the rotarod test (to measure motor coordination and endurance) and grip strength tests. Disease onset and progression were monitored, and survival was recorded.

-

Histological and Molecular Analysis: At the end of the study, spinal cord and brain tissues were collected for analysis. Immunohistochemistry was used to quantify motor neuron survival and to assess microglial and astrocyte activation (using markers such as Iba1 and GFAP). Molecular techniques like quantitative PCR and western blotting were employed to measure the expression of inflammatory markers and other relevant proteins.

Clinical Development and Termination

A Phase II, open-label, adaptive design study (NCT04066244) was initiated to evaluate the safety, tolerability, and effect of sotuletinib on brain microglia in patients with ALS. The primary outcome measures included the characterization of safety and tolerability, with a key pharmacodynamic measure being the change in brain microglia response as assessed by [11C]-PBR28 Positron Emission Tomography (PET) imaging. The study was terminated due to an unfavorable benefit-risk assessment.

Signaling Pathways and Experimental Workflows

Signaling Pathway of CSF-1R in Microglia in the Context of ALS

Caption: Hypothesized mechanism of sotuletinib in ALS via CSF-1R inhibition on microglia.

Logical Workflow of Sotuletinib's Investigation for ALS

Caption: The developmental pathway of sotuletinib for ALS research.

Conclusion and Future Perspectives

The investigation of sotuletinib for ALS, despite its discontinuation, underscores the continued interest in targeting neuroinflammation as a therapeutic strategy for this devastating disease. The preclinical data on CSF-1R inhibitors demonstrated a potential to modify disease course in animal models. However, the unfavorable benefit-risk profile observed in the Phase II clinical trial highlights the challenges of translating preclinical findings to human patients and the complexities of modulating the immune system in neurodegenerative diseases. Future research in this area may focus on more targeted approaches to modulate microglial function, potentially with biomarkers to identify patient populations most likely to respond to such therapies.

References

BLZ945: A Comprehensive Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BLZ945 is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1][2] CSF-1R and its ligands, CSF-1 and IL-34, are critical for the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages.[3][4] In the context of the tumor microenvironment (TME), tumor-associated macrophages (TAMs) are often abundant and play a significant role in promoting tumor progression, angiogenesis, and immunosuppression.[1][5] By inhibiting CSF-1R, BLZ945 effectively depletes or reprograms these TAMs, thereby modulating the immune landscape of tumors and enhancing anti-tumor immunity. This technical guide provides an in-depth overview of BLZ945 as a tool compound for immunology research, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action

BLZ945 selectively binds to CSF-1R, blocking its kinase activity and downstream signaling pathways.[1] This inhibition disrupts the survival and differentiation signals for macrophages, leading to a reduction in TAM populations within the TME.[6] Numerous preclinical studies have demonstrated that BLZ945 treatment can lead to a significant decrease in TAMs in various cancer models, including breast, cervical, and glioblastoma.[6][7] This depletion of immunosuppressive TAMs is often accompanied by an increased infiltration of cytotoxic CD8+ T cells into the tumor, further augmenting the anti-tumor immune response.[6]

Quantitative Data

The following tables summarize key quantitative data for BLZ945 from various preclinical studies.

Table 1: In Vitro Efficacy of BLZ945

| Parameter | Cell Type | Value | Reference |

| IC50 (CSF-1R) | Biochemical Assay | 1 nM | [2] |

| EC50 (Proliferation) | Bone Marrow-Derived Macrophages (BMDMs) | 67 nM | [2][8] |

Table 2: In Vivo Efficacy and Dosing of BLZ945 in Murine Models

| Cancer Model | Dosing Regimen | Key Findings | Reference |

| MMTV-PyMT (Breast Cancer) | 200 mg/kg, daily oral gavage | Significant reduction in TAMs; Delayed tumor growth | [6][8] |

| K14-HPV-16 (Cervical Cancer) | 200 mg/kg, daily oral gavage | Prevents tumor progression | [8] |

| Proneural Glioblastoma | 200 mg/kg, daily oral gavage | Increased survival; Tumor regression | [7] |

| Ovarian Cancer (huPDX) | Not specified | In combination with paclitaxel, reduced tumor burden with no regrowth | |

| Triple-Negative Breast Cancer Brain Metastases | Not specified | Reduced formation of brain metastases by 57-65% |

Experimental Protocols

In Vitro CSF-1R Kinase Assay

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of BLZ945 against CSF-1R.

Materials:

-

Recombinant human CSF-1R kinase domain

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

BLZ945 (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well plates

Procedure:

-

Prepare the kinase reaction buffer containing ATP and the peptide substrate.

-

Add 10 µL of serially diluted BLZ945 or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 20 µL of the kinase reaction buffer to each well.

-

Initiate the reaction by adding 20 µL of diluted recombinant CSF-1R enzyme to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each BLZ945 concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

In Vivo Macrophage Depletion in a Murine Tumor Model

This protocol describes a general workflow for treating tumor-bearing mice with BLZ945 to deplete TAMs.

Materials:

-

Tumor-bearing mice (e.g., MMTV-PyMT transgenic mice or syngeneic tumor models)

-

BLZ945

-

Vehicle (e.g., 20% Captisol)

-

Oral gavage needles

-

Calipers for tumor measurement

Procedure:

-

Animal Model: Once tumors are palpable and have reached a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Dosing Preparation: Prepare a suspension of BLZ945 in the vehicle at the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 20g mouse).

-

Administration: Administer BLZ945 (or vehicle) to the mice once daily via oral gavage.

-

Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week.

-

Endpoint Analysis: At the end of the study (due to tumor burden or a predetermined time point), euthanize the mice and harvest tumors and other tissues (e.g., spleen, liver) for downstream analysis such as flow cytometry or immunohistochemistry.

Flow Cytometry for Tumor-Associated Macrophages

This protocol outlines the analysis of TAMs from harvested tumor tissue.

Materials:

-

Freshly harvested tumor tissue

-

Tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of collagenase and DNase

-

FACS buffer (PBS with 2% FBS and 2 mM EDTA)

-

Red blood cell lysis buffer

-

Fc block (anti-CD16/32)

-

Fluorescently conjugated antibodies against murine:

-

CD45 (pan-leukocyte marker)

-

CD11b (myeloid marker)

-

F4/80 (macrophage marker)

-

Ly6G (neutrophil marker, for exclusion)

-

Ly6C (monocyte marker)

-

MHC-II (activation marker)

-

CD206 (M2-like macrophage marker)

-

-

Viability dye (e.g., DAPI, Propidium Iodide)

-

Flow cytometer

Procedure:

-

Single-Cell Suspension: Mince the tumor tissue and digest it into a single-cell suspension using a tumor dissociation kit or enzymatic digestion. Filter the cell suspension through a 70 µm cell strainer.

-

Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.

-

Fc Block: Block non-specific antibody binding by incubating the cells with Fc block.

-

Staining: Stain the cells with a cocktail of fluorescently conjugated antibodies in FACS buffer.

-

Washing: Wash the cells with FACS buffer.

-

Viability Staining: Resuspend the cells in FACS buffer containing a viability dye just before analysis.

-

Data Acquisition: Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on live, singlet, CD45+ cells. From the CD45+ population, identify TAMs as CD11b+ F4/80+ cells. Further characterize these cells based on the expression of other markers like Ly6C, MHC-II, and CD206.

Immunohistochemistry for Macrophage Markers

This protocol is for the detection of macrophages in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

Materials:

-

FFPE tumor sections on slides

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer pH 6.0)

-

Hydrogen peroxide (3%) for blocking endogenous peroxidases

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against a macrophage marker (e.g., anti-F4/80 or anti-CD68)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.

-

Peroxidase Block: Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Blocking: Block non-specific protein binding with blocking buffer.

-

Primary Antibody Incubation: Incubate the slides with the primary antibody at the recommended dilution overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

-

Signal Amplification: Incubate with streptavidin-HRP.

-

Detection: Apply DAB substrate and monitor for the development of a brown precipitate.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.

-

Imaging: Analyze the slides using a brightfield microscope.

Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to BLZ945.

Caption: CSF-1R Signaling Pathway and Inhibition by BLZ945.

Caption: General Workflow for an In Vivo Study Using BLZ945.

Conclusion

BLZ945 is a valuable tool for investigating the role of macrophages in various immunological contexts, particularly in cancer immunology. Its high selectivity and in vivo activity make it a reliable compound for preclinical studies aimed at understanding and targeting the tumor microenvironment. This guide provides a foundational resource for researchers to design and execute experiments utilizing BLZ945, with the goal of advancing our understanding of macrophage biology and developing novel immunotherapies.

References

- 1. In Vivo Analysis of Tumor-Associated Macrophages in the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M-CSFR/CSF1R signaling regulates myeloid fates in zebrafish via distinct action of its receptors and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BLZ945 | CAS:953769-46-5 | CSF-1R kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

Investigational New Drug Profile: Sotuletinib Hydrochloride and the Associated Compound BLU-9931

Introduction: An inquiry for the investigational new drug profile of Sotuletinib hydrochloride reveals a potential ambiguity between two distinct molecular entities: Sotuletinib (BLZ945) , a colony-stimulating factor 1 receptor (CSF-1R) inhibitor, and BLU-9931 , a fibroblast growth factor receptor 4 (FGFR4) inhibitor. To ensure a comprehensive and accurate technical guide for researchers, scientists, and drug development professionals, this document provides an in-depth profile for both compounds. Sotuletinib is the formally recognized name for BLZ945.

Part 1: Sotuletinib (BLZ945) - A CSF-1R Inhibitor

Sotuletinib, also known as BLZ945, is an orally bioavailable and brain-penetrant small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase.[1][2][3] It is under investigation for its potential therapeutic effects in various cancers and amyotrophic lateral sclerosis (ALS).[4][5]

Mechanism of Action

Sotuletinib selectively binds to and inhibits CSF-1R, which is predominantly expressed on macrophages and their precursors.[4][6] In the tumor microenvironment, tumor-associated macrophages (TAMs) play a crucial role in promoting tumor growth, angiogenesis, and immunosuppression. By blocking the CSF-1R signaling pathway, Sotuletinib inhibits the proliferation and survival of TAMs, leading to their depletion and a reprogramming of the tumor microenvironment towards an anti-tumor immune response.[4][6] This can enhance the efficacy of other cancer therapies, such as immunotherapy.

Quantitative Data Summary

| Parameter | Value | Cell/System | Reference |

| IC₅₀ | 1 nM | Cell-free CSF-1R assay | [1][2][7] |

| Selectivity | >1000-fold vs. closest RTK homologs | Kinase panel | [1][2][3] |

| EC₅₀ | 67 nM | CSF-1 dependent proliferation in BMDMs | [2][3] |

Experimental Protocols

Cell Proliferation Assay (MTT)

-

Objective: To determine the effect of Sotuletinib on the proliferation of various cell types.

-

Methodology:

-

Cells (e.g., bone marrow-derived macrophages (BMDMs), glioma cell lines, HUVEC) are seeded in triplicate in 96-well plates at a density of 1,000 to 5,000 cells per well.[2]

-

Cells are treated with varying concentrations of Sotuletinib (BLZ945) or vehicle control.

-

After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength to determine the rate of cell growth.[2]

-

In Vivo Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of Sotuletinib in animal models.

-

Methodology:

-

Mouse models of cancer, such as the mouse mammary tumor virus-driven polyomavirus middle T antigen (MMTV-PyMT) model of mammary carcinogenesis or the keratin 14-expressing human papillomavirus type 16 (K14-HPV-16) transgenic model of cervical carcinogenesis, are used.[4]

-

Mice are treated with Sotuletinib (e.g., 200 mg/kg, p.o.) or a vehicle control.[2]

-

Tumor growth is monitored and measured over time. At the end of the study, tumors may be excised and weighed.

-

Histological analysis of tumors can be performed to assess changes in the tumor microenvironment, such as the density of TAMs.[1]

-

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Sotuletinib - Wikipedia [en.wikipedia.org]

- 6. Sotuletinib | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for BLZ945 In Vivo Dosing in Mouse Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

BLZ945 is a potent and selective, orally bioavailable inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), a key regulator of macrophage differentiation and survival.[1][2] In the context of oncology, CSF-1R is crucial for the recruitment and function of tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment and promote tumor growth and metastasis.[2][3] By inhibiting CSF-1R, BLZ945 aims to reprogram the tumor microenvironment to be more anti-tumorigenic. These application notes provide a comprehensive overview of the in vivo use of BLZ945 in various mouse models of cancer, summarizing key dosing information and providing detailed experimental protocols.

Mechanism of Action

BLZ945 selectively inhibits CSF-1R kinase activity, with a reported IC50 of 1 nM.[1] This inhibition disrupts the signaling pathway that is essential for the proliferation, differentiation, and survival of macrophages. In the tumor microenvironment, this leads to a reduction in the number of TAMs or a shift in their phenotype from a pro-tumoral M2-like state to an anti-tumoral M1-like state.[3] This modulation of the immune landscape can enhance the infiltration and activity of cytotoxic T lymphocytes, thereby promoting tumor regression.[4]

CSF-1R Signaling Pathway

Caption: CSF-1R signaling pathway and its inhibition by BLZ945.

In Vivo Dosing and Efficacy in Mouse Models

BLZ945 has demonstrated significant efficacy in a variety of preclinical mouse models of cancer. A consistent oral dose of 200 mg/kg, administered daily, has been shown to be effective across different tumor types.

| Cancer Type | Mouse Model | BLZ945 Dose | Administration Route | Dosing Frequency | Key Outcomes |

| Glioblastoma | RCAS-hPDGF-B/Nestin-Tv-a;Ink4a/Arf−/− (PDG) | 200 mg/kg | Oral gavage | Daily | Halted tumor growth, induced regression, and significantly improved long-term survival.[5] |

| Glioblastoma | Human-derived xenografts (U251) | 200 mg/kg | Oral gavage | Daily | Significantly reduced tumor growth and invasion.[5] |

| Glioblastoma (recurrent) | Post-radiation mouse model | Not specified | Oral gavage | Daily | In combination with radiation, reduced tumor recurrence and significantly increased survival.[6] |

| Triple-Negative Breast Cancer Brain Metastases | 4T1-BR5 and 231-BR hematogenous models | 200 mg/kg | Oral gavage | Daily | Reduced formation, number, and size of brain metastases.[7][8] |

| Neuroblastoma | TH-MYCN transgenic model | Not specified | Oral gavage | Daily | Controlled progression of established tumors and normalized suppressive myeloid cells in the spleen.[9] |

| Cervical and Mammary Tumors | K14-HPV-16 and MMTV-PyMT transgenic models | 200 mg/kg | Oral gavage | Daily | Attenuated tumor growth by reducing TAM turnover and enhancing CD8+ T cell infiltration.[4] |

| Tumor-Induced Osteolysis (Breast and Prostate Cancer) | MDA-MB-231Luc and PC-3MLuc intratibial models | 200 mg/kg | Oral gavage | Daily | Significantly reduced the progression of osteolytic lesions.[1] |

Experimental Protocols

Preparation of BLZ945 Formulation

Objective: To prepare a homogenous suspension of BLZ945 for oral administration to mice.

Materials:

-

BLZ945 powder

-

Vehicle: 20% Captisol® in sterile water

Procedure:

-

Calculate the required amount of BLZ945 and vehicle based on the number of mice and the target dose (e.g., 200 mg/kg). Assume an average mouse weight of 20g and a dosing volume of 10 µL/g (200 µL per mouse).

-

Weigh the appropriate amount of BLZ945 powder.

-

In a sterile tube, add a small amount of the 20% Captisol vehicle to the BLZ945 powder to create a paste.

-

Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.

-

Visually inspect the suspension for any clumps or undissolved particles. If present, continue to mix until a homogenous suspension is achieved.

-

Store the formulation at 4°C for short-term use (up to one week) or aliquot and freeze at -20°C for longer-term storage. If frozen, thaw and vortex thoroughly before each use.

In Vivo Efficacy Study Workflow

Caption: A typical experimental workflow for an in vivo efficacy study of BLZ945.

Orthotopic Glioblastoma Model

Objective: To establish intracranial gliomas in mice for testing the efficacy of BLZ945.

Materials:

-

Human glioblastoma cell line (e.g., U251) or a murine glioma cell line

-

Immunocompromised mice (e.g., NOD/SCID) for human cells or syngeneic mice for murine cells

-

Stereotactic apparatus

-

Hamilton syringe

-

Anesthesia (e.g., isoflurane)

-

Analgesics

Procedure:

-

Culture the glioma cells to 80-90% confluency.

-

Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells in 2-5 µL. Keep the cells on ice.

-

Anesthetize the mouse and secure it in the stereotactic frame.

-

Make a small incision in the scalp to expose the skull.

-

Using a dental drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma for the striatum).

-

Slowly lower the Hamilton syringe to the desired depth (e.g., 3 mm).

-

Inject the cell suspension over a period of 2-5 minutes.

-

Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.

-

Suture the scalp incision and provide post-operative care, including analgesics.

-

Allow tumors to establish for a predetermined period (e.g., 7-10 days) before starting treatment. Tumor growth can be monitored by bioluminescence imaging (if using luciferase-expressing cells) or MRI.

Mammary Fat Pad Tumor Model

Objective: To establish orthotopic mammary tumors in mice.

Materials:

-

Mammary tumor cell line (e.g., 4T1-BR5)

-

Female mice (e.g., BALB/c for 4T1 cells)

-

Insulin syringe

-

Anesthesia

Procedure:

-

Prepare the tumor cells as described in the glioblastoma model, resuspending them at a concentration of 1 x 10^5 to 1 x 10^6 cells in 50-100 µL of PBS or Matrigel/PBS mixture.

-

Anesthetize the mouse.

-

Inject the cell suspension into the fourth inguinal mammary fat pad.

-

Monitor the mice for tumor growth by palpation and caliper measurements.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups and begin dosing.

Pharmacodynamic Assessments

To confirm the on-target activity of BLZ945, pharmacodynamic studies can be performed. A key readout is the inhibition of CSF-1R phosphorylation in target tissues.

Protocol: CSF-1R Phosphorylation Assay

-

Dose mice with a single 200 mg/kg dose of BLZ945.

-

At various time points post-dosing (e.g., 2, 8, 16, 24 hours), euthanize the mice and collect relevant tissues (e.g., spleen, tumor).

-

Homogenize the tissues and lyse the cells to extract proteins.

-

Determine protein concentration using a BCA assay.

-

Perform a Western blot or ELISA using antibodies specific for phosphorylated CSF-1R and total CSF-1R.

-

A single 200 mg/kg dose of BLZ945 has been shown to suppress CSF-1R phosphorylation by over 50% for more than 16 hours.[1]

Conclusion

BLZ945 is a valuable tool for investigating the role of TAMs in cancer progression and for preclinical evaluation of CSF-1R inhibition as a therapeutic strategy. The protocols and data presented here provide a foundation for designing and executing in vivo studies with BLZ945 in various mouse models of cancer. Consistent daily oral dosing at 200 mg/kg has demonstrated robust anti-tumor activity across multiple cancer types, primarily by modulating the tumor immune microenvironment.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Preparation of Sotuletinib Hydrochloride Stock Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotuletinib hydrochloride, also known as BLZ945, is a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical component in the signaling pathway of macrophages.[1][2][3] This application note provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo research applications. The information compiled offers a comprehensive guide to ensure accurate and reproducible experimental results.

Physicochemical Properties and Solubility

This compound is a light yellow to brown solid powder.[4] Its solubility is a critical factor in the preparation of stock solutions. The compound is highly soluble in Dimethyl Sulfoxide (DMSO) and water.[2][4][5] For in vivo applications, co-solvents are often required to achieve the desired concentration and formulation.

Table 1: Solubility and Recommended Solvents for this compound

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | ~100 mg/mL[2][4][5] | ~229.92 mM[2][4][5] | Use of newly opened, hygroscopic DMSO is recommended as moisture can impact solubility.[1][5][6] Ultrasonic treatment may be needed to aid dissolution.[1][5] |

| Water | ~100 mg/mL[2][4][5] | ~229.92 mM[2][4][5] | Ultrasonic treatment may be required.[5] For use in cell culture, the solution should be sterilized by filtration through a 0.22 µm filter. |

| Ethanol | 2 - 3 mg/mL | 7.52 mM | Heating is recommended to aid dissolution.[7] |

Molecular Weight of this compound: 434.94 g/mol [3][5]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.35 mg of the compound.

-

Solvent Addition: Add the calculated volume of sterile DMSO to the vial containing the this compound powder. For 4.35 mg, add 1 mL of DMSO.

-

Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][5][8]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1-6 months) or at -80°C for long-term storage (up to 1 year).[1][2][4]

Preparation of a Formulation for In Vivo Use

For animal studies, a formulation with co-solvents is often necessary for administration. The following is an example of a common formulation.

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween 80

-

Saline (0.9% NaCl in sterile water)

-

Sterile tubes

-

Vortex mixer

Procedure:

This protocol is an example for preparing a 2.5 mg/mL working solution.

-

Prepare a Concentrated DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

Sequential Addition of Co-solvents:

-

In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[4]

-

Add 50 µL of Tween 80 to the mixture and mix again until clear.[4]

-

Finally, add 450 µL of saline to reach a final volume of 1 mL. Mix thoroughly.[4]

-

-

Use: It is recommended to prepare this working solution fresh on the day of use.[1][5]

Mechanism of Action and Signaling Pathway

Sotuletinib is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, with an IC50 of 1 nM.[1][3] CSF-1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages.[2] By inhibiting CSF-1R, Sotuletinib blocks the downstream signaling pathways, which can modulate the tumor microenvironment by depleting tumor-associated macrophages (TAMs).

Caption: Sotuletinib inhibits CSF-1R signaling.

Stability and Storage

Proper storage of this compound and its stock solutions is crucial for maintaining its activity.

Table 2: Storage and Stability of this compound

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years[2][4] |

| Powder | 4°C | 2 years[2][4] |

| In Solvent (DMSO) | -80°C | 6 months to 1 year[1][4][5] |

| In Solvent (DMSO) | -20°C | 1 month[1][4][5] |

It is recommended to store the product in a sealed container, protected from moisture.[4][5]

Conclusion

This application note provides a comprehensive guide for the preparation and storage of this compound stock solutions. Adherence to these protocols will help ensure the consistency and reliability of experimental outcomes in research and drug development settings. Researchers should always refer to the specific product information sheet provided by the supplier for the most accurate and up-to-date information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Sotuletinib (hydrochloride) - Nordic Biosite [nordicbiosite.com]

- 4. Sotuletinib HCl | Others 11 | 2222138-31-8 | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]

- 8. glpbio.com [glpbio.com]

Application Notes and Protocols: Detection of p-CSF-1R Inhibition by BLZ945 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colony-stimulating factor 1 receptor (CSF-1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[1] Its dysregulation is implicated in various diseases, including cancer, where it promotes tumor growth and metastasis by influencing tumor-associated macrophages (TAMs). BLZ945 is a potent and selective inhibitor of CSF-1R, demonstrating an IC50 of 1 nM in biochemical assays.[2][3] It effectively reduces CSF-1R phosphorylation, thereby blocking its downstream signaling pathways.[2][4] This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation status of CSF-1R in response to BLZ945 treatment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CSF-1R signaling pathway and the experimental workflow for assessing the inhibitory effect of BLZ945.

Caption: CSF-1R signaling pathway and inhibition by BLZ945.

Caption: Western blot experimental workflow.

Experimental Protocols

I. Cell Culture and BLZ945 Treatment

This protocol is designed for cell lines expressing CSF-1R, such as macrophage cell lines (e.g., RAW 264.7) or other cells endogenously or exogenously expressing the receptor.

Materials:

-

CSF-1R expressing cells

-

Complete cell culture medium

-

BLZ945 (stock solution in DMSO)

-

Vehicle control (DMSO)

-

CSF-1 (optional, for stimulating phosphorylation)

-

6-well or 10 cm tissue culture plates

Procedure:

-

Seed cells in tissue culture plates and grow to 70-80% confluency.

-

Prepare working concentrations of BLZ945 in complete culture medium. A final concentration in the range of the EC50 (e.g., 67 nM for inhibiting CSF-1 dependent proliferation) can be a starting point.[2] A dose-response experiment is recommended.

-

(Optional) If assessing inhibition of ligand-induced phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.

-

Aspirate the culture medium and add the medium containing the desired concentrations of BLZ945 or vehicle control.

-

Incubate for the desired treatment duration. A pre-incubation of 1 hour with BLZ945 is a common starting point.[5]

-

(Optional) If stimulating with CSF-1, add the ligand to the medium at a final concentration of 50-100 ng/mL for 5-15 minutes before harvesting the cells.

-

Proceed immediately to the cell lysis protocol.

II. Cell Lysis and Protein Extraction

Proper lysis is critical for preserving protein phosphorylation. All steps should be performed on ice to minimize phosphatase activity.[6]

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Phospho-Protein Lysis Buffer (see recipe below)

-

Cell scraper

-

Microcentrifuge tubes

-

Refrigerated centrifuge

Phospho-Protein Lysis Buffer Recipe:

| Component | Final Concentration | For 50 mL |

|---|---|---|

| Tris-HCl, pH 7.4 | 50 mM | 2.5 mL of 1M stock |

| NaCl | 150 mM | 1.5 mL of 5M stock |

| EDTA | 1 mM | 100 µL of 0.5M stock |

| NP-40 | 1% | 0.5 mL |

| Sodium Deoxycholate | 0.25% | 0.125 g |

| Add Fresh Before Use | ||

| Protease Inhibitor Cocktail | 1X | As per manufacturer |

| Phosphatase Inhibitor Cocktail 2 & 3 | 1X | As per manufacturer |

| Sodium Orthovanadate (Na3VO4) | 1 mM | 500 µL of 100mM stock |

| PMSF | 1 mM | 500 µL of 100mM stock |

Note: RIPA buffer or buffers containing SDS can also be effective for extracting phosphorylated proteins.[6][7][8]

Procedure:

-

Place the culture plate on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold Phospho-Protein Lysis Buffer to each well (e.g., 100-200 µL for a well in a 6-well plate).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration using a BCA protein assay.

-

Aliquot the lysates and store at -80°C or proceed directly to the Western blot protocol.

III. Western Blot Protocol

Materials:

-

Protein lysates

-

Laemmli sample buffer (4X or 6X)

-

SDS-PAGE gels

-